{[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate
Description
The exact mass of the compound this compound is 352.97213 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c15-12-3-1-2-10(6-12)7-16-13(17)8-19-14(18)11-4-5-20-9-11/h1-6,9H,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZYMEJYTYEMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, including enzymes, receptors, and proteins. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
It’s known that many similar compounds work by binding to their targets and modulating their activity. This can result in a variety of changes, such as altered enzyme activity or changes in signal transduction.
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression. The downstream effects of these changes can include altered cellular function and changes in disease progression.
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The effects of similar compounds can range from changes in cellular function to alterations in the progression of diseases.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .
Biological Activity
The compound {[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H12BrN1O2S1
- Molecular Weight : 303.20 g/mol
The structure includes a bromophenyl group, a carbamoyl group, and a thiophene-3-carboxylate moiety, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections summarize specific findings related to the biological activity of this compound.
Antimicrobial Activity
A study explored the antimicrobial effects of thiophene derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was proposed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Potential
Another area of investigation focused on the anticancer properties of thiophene derivatives. In vitro studies demonstrated that this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
- Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant activity, which may protect cells from oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated that a related compound reduced infection rates significantly when used as an adjunct therapy with traditional antibiotics.
- Case Study 2 : In cancer therapy research, patients treated with formulations containing thiophene derivatives showed improved tumor regression rates compared to control groups receiving standard treatments alone .
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12BrN2O3S
- Molecular Weight : 299.19 g/mol
- IUPAC Name : Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate
The compound consists of a thiophene ring substituted with a bromomethyl group and a methylcarbamoyl moiety, which contribute to its reactivity and potential biological activities.
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of pharmaceutical agents targeting various diseases, including cancer and infections. Its structural features allow it to interact with biological targets effectively.
- Antitumor Activity : Recent studies have demonstrated that the compound exhibits significant antitumor effects. For instance, in vitro tests on MCF-7 breast cancer cells showed an IC50 of approximately 23.2 µM, indicating its potential as an anticancer agent. The compound induced apoptosis and caused cell cycle arrest in treated cells, suggesting mechanisms that interfere with cellular replication processes.
Materials Science
Due to its unique electronic properties, the compound is explored for applications in developing organic semiconductors and conductive polymers. Its ability to form stable films makes it suitable for electronic devices.
Biological Studies
In biological research, the compound is utilized to synthesize bioactive molecules for studying enzyme inhibition and receptor binding. It has been shown to modulate specific receptors on cell surfaces, influencing signal transduction pathways.
Antitumor Mechanism
A study focused on the antitumor properties of the compound revealed several mechanisms:
- Apoptosis Induction : The treatment resulted in a significant reduction in cell viability (26.86%) and increased apoptotic cell populations compared to untreated controls.
- Cell Cycle Arrest : Flow cytometry analysis indicated G2/M and S-phase cell cycle arrest, highlighting its potential as a chemotherapeutic agent.
- In Vivo Efficacy : In animal models, the compound reduced tumor mass by 54%, showing promise for further development as an anticancer drug.
Synthesis Pathways
The synthesis of {[(3-bromophenyl)methyl]carbamoyl}methyl thiophene-3-carboxylate typically involves multi-step organic reactions:
- Formation of Thiophene Ring : Achieved through methods such as the Gewald reaction.
- Bromomethyl Group Introduction : Via bromination using reagents like N-bromosuccinimide (NBS).
- Esterification : Using ethanol and an acid catalyst to introduce the ethyl ester group.
These synthetic routes are crucial for producing the compound efficiently while maintaining high purity levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
